molecular formula C14H21NO4 B1267785 4-Tert-butyl 2-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate CAS No. 361380-77-0

4-Tert-butyl 2-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate

Cat. No. B1267785
M. Wt: 267.32 g/mol
InChI Key: XTQZSZZJWWUQON-UHFFFAOYSA-N
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Description

"4-Tert-butyl 2-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate" is a compound of interest due to its unique chemical structure and potential applications in various fields of chemistry. This analysis covers its synthesis, molecular structure, chemical reactions, properties, and analyses.

Synthesis Analysis

The compound is synthesized through a multistep chemical process. An optimization of the synthesis pathway for related pyrrole derivatives involves selective cyclization, highlighting the control achieved through lithium coordination and steric hindrance by tert-butyl ester groups (Nishio et al., 2011).

Molecular Structure Analysis

The molecular and crystal structure of similar pyrrole derivatives has been characterized by X-ray crystallography and DFT analyses. For example, compounds exhibit intramolecular hydrogen bonding, contributing to their stability. The crystal structure is often stabilized by O—H⋯N and O—H⋯O hydrogen bonds, as demonstrated in certain synthesized compounds (Çolak et al., 2021).

Chemical Reactions and Properties

These pyrrole derivatives undergo various chemical reactions based on their functional groups. The presence of tert-butyl and ethyl groups alongside the pyrrole core allows for reactions such as nucleophilic substitution and electrophilic addition, depending on the reacting partners. The synthesis and characterization of related compounds provide insights into the reactivity and functional group transformations (Andrews & Kwon, 2012).

Physical Properties Analysis

The physical properties, including melting points, boiling points, and solubility, are determined by the compound's molecular structure. The bulky tert-butyl groups introduce significant steric hindrance, affecting the compound's physical state and solubility in various solvents. Detailed physical property analysis is essential for understanding the compound's behavior in different chemical environments.

Chemical Properties Analysis

The chemical properties of "4-Tert-butyl 2-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate" are influenced by the pyrrole core and the substituents attached to it. These properties include acidity/basicity, reactivity towards nucleophiles and electrophiles, and the potential for forming hydrogen bonds. Theoretical and experimental studies, such as those employing DFT and AIM analyses, offer deep insights into the compound's electronic structure and chemical reactivity (Singh et al., 2013).

Scientific Research Applications

  • Scientific Field: Early Discovery Research

    • Application Summary : This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
    • Methods of Application : The specific methods of application or experimental procedures are not provided .
    • Results or Outcomes : There are no specific results or outcomes provided for this application .
  • Scientific Field: Medicinal Chemistry

    • Application Summary : Pyrrole-containing analogs, such as “4-Tert-butyl 2-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate”, are considered potential sources of biologically active compounds. They can be found in many natural products and have diverse therapeutic responses .
    • Methods of Application : The specific methods of application or experimental procedures are not provided .
    • Results or Outcomes : Marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
  • Scientific Field: Diagnostic Medicine
    • Application Summary : Pyrrole-containing compounds, such as “4-Tert-butyl 2-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate”, could potentially be used in diagnostic medicine .
    • Methods of Application : These compounds could be used as diagnostic markers for pyrrole disorder or pyroluria, a biochemical abnormality resulting in the overproduction of pyrrole molecules .
    • Results or Outcomes : The detection of these compounds could indicate improper hemoglobin synthesis, a key symptom of these disorders .
  • Scientific Field: Chemical Synthesis

    • Application Summary : This compound is provided by Sigma-Aldrich to researchers as part of a collection of rare and unique chemicals . It can be used in the synthesis of other complex molecules .
    • Methods of Application : The specific methods of application or experimental procedures are not provided .
    • Results or Outcomes : There are no specific results or outcomes provided for this application .
  • Scientific Field: Alkaloid Synthesis

    • Application Summary : Indole derivatives, such as “4-Tert-butyl 2-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate”, are prevalent moieties present in selected alkaloids .
    • Methods of Application : The specific methods of application or experimental procedures are not provided .
    • Results or Outcomes : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Safety And Hazards

The safety and hazards associated with “4-Tert-butyl 2-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate” are not fully documented. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . Buyers are responsible for confirming product identity and/or purity .

properties

IUPAC Name

4-O-tert-butyl 2-O-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c1-7-18-13(17)11-8(2)10(9(3)15-11)12(16)19-14(4,5)6/h15H,7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQZSZZJWWUQON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70303191
Record name 4-tert-butyl 2-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70303191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Tert-butyl 2-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate

CAS RN

361380-77-0
Record name 4-tert-butyl 2-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70303191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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